

In-Depth Technical Guide: 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid

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Compound of Interest

Compound Name: 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid

Cat. No.: B1287801

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid**, a key building block in modern organic synthesis, particularly relevant to drug discovery and development.

Chemical Identity and Structure

CAS Number: 1072951-99-5

6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid is a substituted phenylboronic acid. The presence of bromide, fluoride, and isopropoxy groups, in addition to the boronic acid moiety, makes it a versatile reagent for introducing complex functionalities into organic molecules.

Molecular Structure:

Chemical Structure of **6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid**.

Physicochemical Properties

While extensive experimental data for this specific compound is not readily available in public literature, the following table summarizes key physicochemical properties of the closely related isomer, (2-Bromo-6-fluoro-3-isopropoxyphenyl)boronic acid (CAS: 1072951-75-7), which can serve as a useful reference.

Property	Value
Molecular Formula	C ₉ H ₁₁ BBrFO ₃
Molecular Weight	276.9 g/mol
Appearance	White to off-white solid
Melting Point	77-82 °C
Boiling Point (Predicted)	386.5±52.0 °C
Density (Predicted)	1.53±0.1 g/cm ³
pKa (Predicted)	7.76±0.58

Experimental Protocols: Application in Suzuki-Miyaura Coupling

6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid is primarily utilized as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.

Although a specific, detailed experimental protocol for this exact compound is not widely published, the following general procedure for a Suzuki-Miyaura coupling reaction can be adapted.

General Protocol for Suzuki-Miyaura Coupling:

- **Reaction Setup:** To a dry reaction vessel (e.g., a Schlenk tube or a round-bottom flask) under an inert atmosphere (e.g., nitrogen or argon), add **6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid** (1.0 - 1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Buchwald precatalyst, typically 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, typically 2-3 equivalents).
- **Solvent Addition:** Add a degassed solvent system. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DME/water in a 4:1 or similar ratio) is commonly

used to dissolve both the organic reactants and the inorganic base.

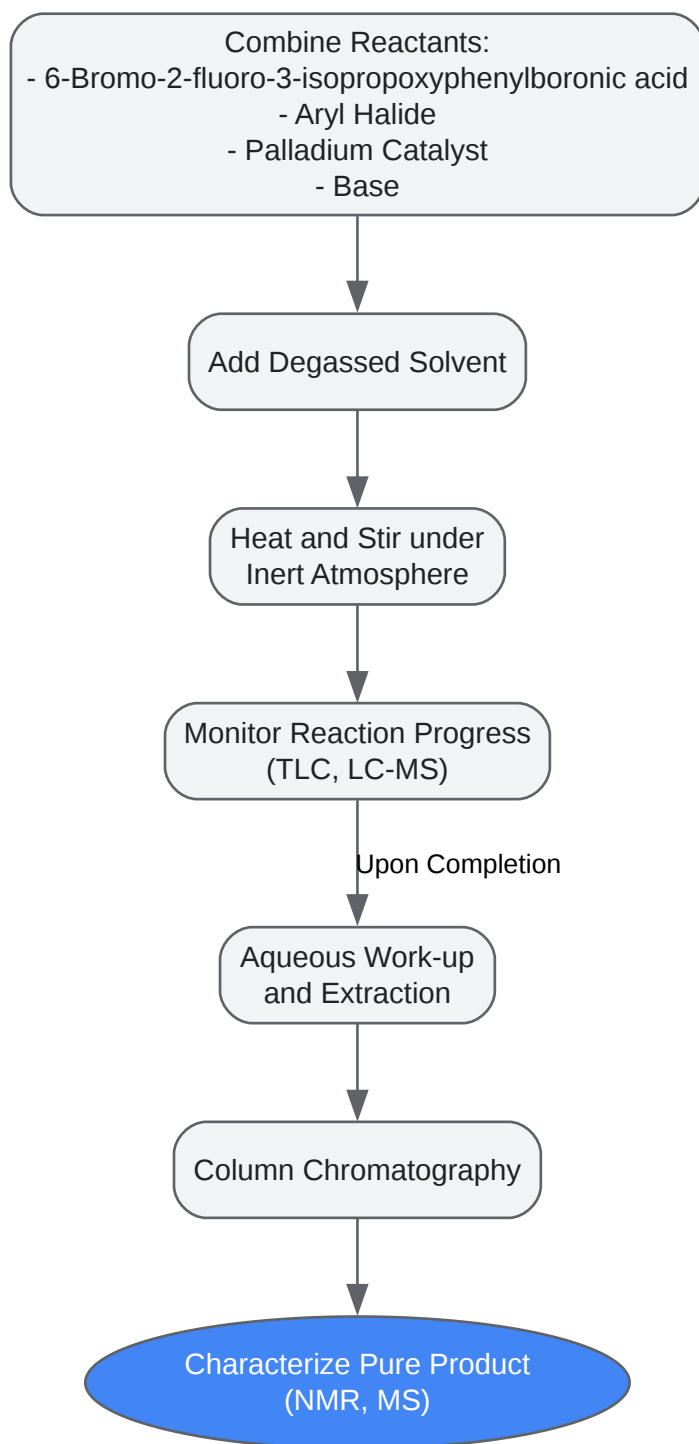
- **Reaction Execution:** Stir the reaction mixture vigorously and heat to the appropriate temperature (typically between 80-110 °C). The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:** Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.

Representative Suzuki-Miyaura Reaction Conditions:

Component	Example Reagents/Conditions
Aryl Halide	Aryl bromide or iodide (1.0 equiv.)
Boronic Acid	6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid (1.2 equiv.)
Palladium Catalyst	$\text{Pd}(\text{PPh}_3)_4$ (3 mol%)
Base	K_2CO_3 (2.0 equiv.)
Solvent	1,4-Dioxane/ H_2O (4:1)
Temperature	90 °C
Reaction Time	4-12 hours (monitor by TLC/LC-MS)

Visualization of Key Processes

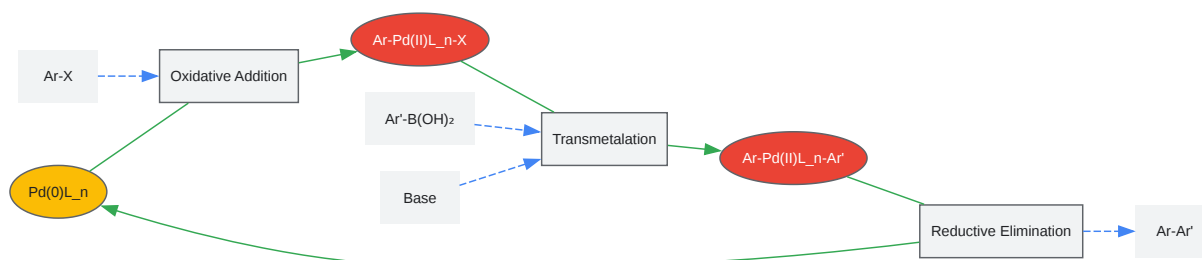
Experimental Workflow for Suzuki-Miyaura Coupling:



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A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction:



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The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid is a valuable synthetic intermediate, particularly for the construction of highly substituted biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. Its utility in medicinal chemistry and materials science is significant, providing a pathway to novel molecular architectures. While specific experimental data for this compound is limited in the public domain, the general protocols and principles outlined in this guide provide a solid foundation for its application in research and development. Researchers are encouraged to optimize reaction conditions for their specific substrates to achieve the best results.

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